molecular formula C14H18O4 B1325959 Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate CAS No. 339289-35-9

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate

Cat. No. B1325959
M. Wt: 250.29 g/mol
InChI Key: SDDMMCSKOXNFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties.


Scientific Research Applications

Biosynthesis in Sherry Production

Research has highlighted the role of Ethyl 4-oxobutyrate in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry. In a study examining its interaction with S. fermentati, Ethyl 4-oxobutyrate was found to yield various compounds, confirming pathways proposed earlier for their formation in sherry wines (Fagan, Kepner, & Webb, 1981).

Hydrogenation Studies

Ethyl 4-oxobutyrate has been investigated in hydrogenation studies. For instance, its hydrogenation at palladium black resulted in the formation of ethyl 4-R-2-hydroxy-4-oxobutyrates, providing insights into chemical synthesis processes (Slavinska et al., 2006).

Enzyme-Catalyzed Asymmetric Synthesis

It has also been used in enzyme-catalyzed asymmetric syntheses. Research involving various microorganisms demonstrated its enantioselective reduction to ethyl 4-phenyl-4-hydroxybutyrate, showcasing its role in producing optically active γ-hydroxyl acid esters, important pharmaceutical intermediates (Xia, Chen, Jun-rui, & Xu, 2013).

Synthesis of Penicillins

Ethyl 4-oxobutyrate has also been part of synthetic schemes for producing penicillins using organoselenium intermediates. This involves a series of conversions, highlighting its versatility in complex organic syntheses (Stachulski, 1991).

Development of Antimicrobial Agents

Additionally, compounds derived from Ethyl 4-oxobutyrate have been explored for their antimicrobial properties. For example, ethyl 2-arylhydrazono-3-oxobutyrates showed significant activity against specific bacterial strains, indicating potential in antimicrobial drug development (Kucukguzel et al., 1999).

Pharmaceutical Applications

In pharmaceutical research, Ethyl 4-oxobutyrate derivatives have been synthesized for evaluating their anti-HIV-1 activity. This underscores its relevance in developing compounds for treating viral infections (Danel et al., 1996).

Safety And Hazards

This involves understanding the toxicity, flammability, environmental impact, and handling precautions of the compound.


Future Directions

This involves the potential applications, ongoing research, and unanswered questions about the compound.


For a specific compound, these details can be found in scientific literature, databases like PubChem, and safety data sheets. Please consult a chemistry professional for detailed analysis.


properties

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-17-12-7-5-11(6-8-12)13(15)9-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDMMCSKOXNFJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645780
Record name Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-ethoxyphenyl)-4-oxobutyrate

CAS RN

339289-35-9
Record name Ethyl 4-(4-ethoxyphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.